N-arylpipérazines

N-Arylpiperazines are a class of compounds derived from piperazine, with an aromatic group attached to the nitrogen atom of the piperazine ring. These molecules exhibit a diverse range of structural variations depending on the nature and position of the aryl substituent. They have been of significant interest in pharmaceutical research due to their potential as modulators of various biological targets, including receptors and ion channels.

Structurally, N-arylpiperazines possess a piperazine ring with an aromatic group attached at the nitrogen atom, which can vary from simple phenyl groups to more complex heterocyclic or alkyl-substituted aromatics. This structural flexibility allows for the design of compounds with specific functional properties and selectivity.

In pharmaceutical applications, N-arylpiperazines have shown promise in treating conditions such as pain, neuropsychiatric disorders, and gastrointestinal issues. Their ability to interact with multiple receptor types makes them attractive candidates for drug development. However, their pharmacological effects can be influenced by factors like hydrophobicity, electronic properties of the substituent group, and steric hindrance.

Due to their structural diversity and potential therapeutic applications, N-arylpiperazines are an active area of research in medicinal chemistry and organic synthesis.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

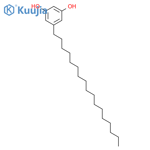

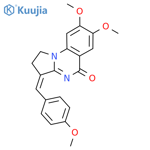

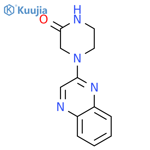

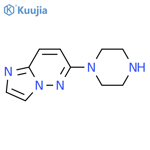

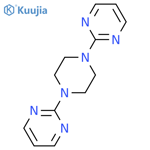

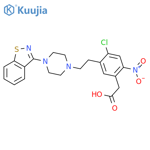

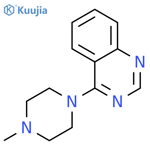

|

4-(quinoxalin-2-yl)piperazin-2-one | 76052-74-9 | C12H12N4O |

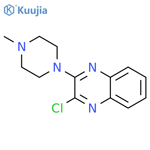

|

6-piperazin-1-ylimidazo1,2-bpyridazine hydrochloride | 946157-08-0 | C10H13N5 |

|

2,2’-(1,4-Piperazinediyl)bis-pyrimidine | 84746-24-7 | C12H14N6 |

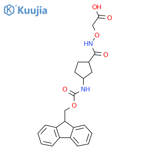

|

5-2-4-(1,2-Benzisothiazol-3-yl)-1-piperazinylethyl-4-chloro-2-nitro-benzeneacetic Acid | 160384-40-7 | C21H21ClN4O4S |

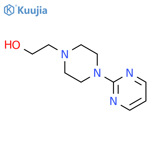

|

2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-ol | 120081-31-4 | C10H16N4O |

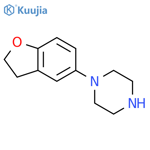

|

1-(2,3-dihydro-1-benzofuran-5-yl)piperazine | 163521-16-2 | C12H16N2O |

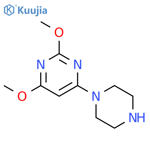

|

2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine | 38539-75-2 | C10H16N4O2 |

|

4-(4-methylpiperazin-1-yl)quinazoline | 26731-83-9 | C13H16N4 |

|

VUF 10166 | 155584-74-0 | C13H15ClN4 |

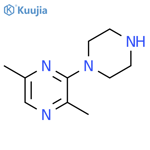

|

2,5-Dimethyl-3-(piperazin-1-yl)pyrazine | 59215-42-8 | C10H16N4 |

Littérature connexe

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

Fournisseurs recommandés

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés